molecular formula C11H19NO4S B3335797 (R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid CAS No. 1354010-07-3

(R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid

Cat. No.: B3335797
CAS No.: 1354010-07-3
M. Wt: 261.34 g/mol
InChI Key: UCLGMVQUPDUFBZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Thioacetic Acid Moiety Addition: The thioacetic acid moiety is introduced through a nucleophilic substitution reaction using a suitable thiol and acetic acid derivative.

Industrial Production Methods

Industrial production methods for ®-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thioacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

®-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the thioacetic acid moiety can participate in nucleophilic attacks. The pyrrolidine ring provides structural rigidity and can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoic acid: Similar structure but with an oxybenzoic acid moiety.

    tert-Butyl esters: Compounds with tert-butoxycarbonyl groups used in organic synthesis.

Uniqueness

®-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid is unique due to the combination of a pyrrolidine ring, a tert-butoxycarbonyl group, and a thioacetic acid moiety

Properties

IUPAC Name

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-5-4-8(6-12)17-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGMVQUPDUFBZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122017
Record name 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)thio]-, 1-(1,1-dimethylethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354010-07-3
Record name 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)thio]-, 1-(1,1-dimethylethyl) ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354010-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(carboxymethyl)thio]-, 1-(1,1-dimethylethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid
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(R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid
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(R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid

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